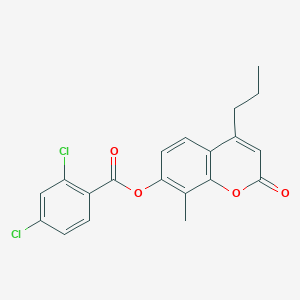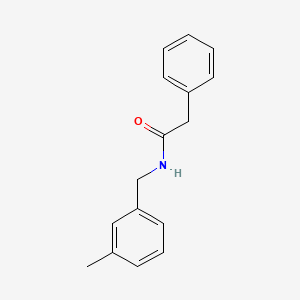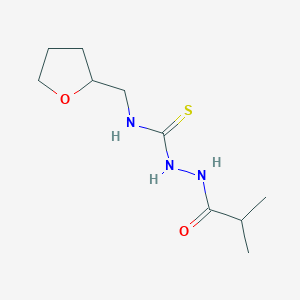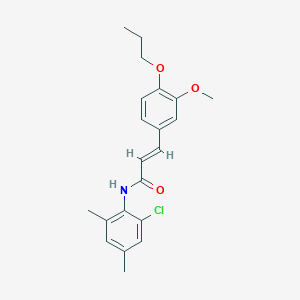![molecular formula C10H9N3O4S3 B4628214 2-methyl-5-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1,3,4-thiadiazole](/img/structure/B4628214.png)
2-methyl-5-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1,3,4-thiadiazole
Übersicht
Beschreibung
Thiadiazoles, including the molecule of interest, are recognized for their diverse chemical properties and potential for applications across various fields. The molecule "2-methyl-5-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1,3,4-thiadiazole" is part of the thiadiazole family, compounds known for their broad spectrum of biological activities and applications in materials science.
Synthesis Analysis
The synthesis of thiadiazoles, including our molecule of interest, involves multiple steps, including ring-opening reactions of thiadiazole derivatives to form thioketene intermediates. These intermediates can then react with secondary amines forming various substituted thiadiazoles. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole undergoes ring-opening to produce a thioketene intermediate, which can further react to form various derivatives (Androsov, 2008).
Molecular Structure Analysis
Studies on the molecular structure of thiadiazole derivatives reveal that these molecules can exhibit different stabilizing interactions within their crystals. For instance, compounds with a phenylsulfonyl group connected to a nitroimidazole or nitro-1,3-thiazole ring show varying stabilizing interactions, which are critical for understanding the molecule's reactivity and properties (Crozet et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of thiadiazole derivatives can be influenced by the nitroaryl unit and the pendent group on the thiadiazole ring. These factors dramatically impact the molecule's activity, as seen in studies evaluating the anti-Helicobacter pylori activity of various thiadiazole derivatives (Foroumadi et al., 2008).
Physical Properties Analysis
Investigations into the physical properties of thiadiazole derivatives, such as 2-mercapto-5-methyl-1,3,4-thiadiazole, highlight the importance of N–H⋯S hydrogen bonds in forming molecular chains in the solid state. These interactions are crucial for the physical stability and properties of these compounds (Hipler et al., 2003).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives are significantly influenced by their structure. For example, studies on the antifungal activity of 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles demonstrate how structural variations can lead to compounds with potent activity against fungal strains, showcasing the chemical versatility of thiadiazole derivatives (Foroumadi et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Diuretic Activity
One study focuses on the synthesis and diuretic activity of substituted 1,3,4-thiadiazoles. The research indicates that 1,3,4-thiadiazole derivatives, particularly those with a 5-methyl substitution, have shown promising results as new diuretic agents. The study elaborated on the increased urinary excretion of both water and electrolytes, highlighting the significant diuretic activity presented by these compounds, especially with para-nitro-substituted benzene rings at the 2-thioate group of 5-methyl-1,3,4-thiadiazole (Ergena, Rajeshwar, & Solomon, 2022).
Antimicrobial Applications
Another area of research involves the synthesis and preliminary antimicrobial study of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. These compounds, including those similar in structure to 2-methyl-5-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1,3,4-thiadiazole, have been designed and synthesized in hopes of exhibiting antibacterial and antifungal activities. This research underscores the potential of 1,3,4-thiadiazole derivatives in treating various pathological conditions, including inflammation, pain, or hypertension, due to their diverse applications as antibacterial, anticancer, antifungal anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).
Corrosion Inhibition
Further studies explore the use of 1,3,4-thiadiazoles as corrosion inhibitors. Research on the influence of new 2,5-disubstituted 1,3,4-thiadiazoles on the corrosion behavior of mild steel in acidic solutions demonstrates their potential as effective corrosion inhibitors. The study details how certain derivatives can exhibit good inhibition properties, contributing to the protection of metals against corrosion, thus extending their applications to industrial and environmental protection measures (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).
Fluorescent Chemosensor Development
Another fascinating application is the development of fluorescent chemosensors. Research has introduced phenyl thiadiazole-based Schiff base receptors for turn-on fluorescent, colorimetric detection of Al3+ ions. These chemosensors demonstrate quick responses, excellent selectivity, and sensitivity, paving the way for their use in detecting hazardous compounds and metals, and potentially in biomolecular sciences (Manna, Chowdhury, & Patra, 2020).
Eigenschaften
IUPAC Name |
2-methyl-5-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S3/c1-6-11-12-10(18-6)19-9-4-3-7(20(2,16)17)5-8(9)13(14)15/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFORJYPUUZTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B4628131.png)
![methyl 4-({[2-(aminocarbonyl)phenyl]amino}carbonyl)benzoate](/img/structure/B4628133.png)
![2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4628156.png)


![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)
![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)

![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4628180.png)
![3,3'-thiobis[N-(3-methoxyphenyl)propanamide]](/img/structure/B4628194.png)
![4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4628197.png)


